3-Methyl-2-cyclohexen-1-one

Descripción

This compound is a cyclic olefin.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITQJMYAYSNIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035186 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; medicinal, phenolic, mild cherry odour | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible in water, Miscible at room temperature (in ethanol) | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.972 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-18-6 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Y352V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21 °C | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-cyclohexen-1-one: IUPAC Nomenclature, Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-cyclohexen-1-one (CAS No. 1193-18-6), a cyclic ketone with significant applications in organic synthesis and chemical ecology. This document details its IUPAC nomenclature, chemical structure, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, alongside an exploration of its role as an insect pheromone. This guide is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical Identity and Structure

This compound is systematically named 3-methylcyclohex-2-en-1-one according to IUPAC nomenclature.[1][2][3] It is also known by several synonyms, including 3-Methyl-2-cyclohexenone and Seudenone.[1] The compound is classified as a cyclohexenone, which is a six-membered aliphatic ring containing a ketone functional group and one endocyclic double bond.[3][4][5]

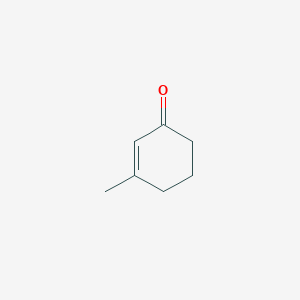

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1193-18-6[1][6][7] |

| Molecular Formula | C₇H₁₀O[1][2][8] |

| Molecular Weight | 110.15 g/mol [1] |

| IUPAC Name | 3-methylcyclohex-2-en-1-one[1][2] |

| SMILES | CC1=CC(=O)CCC1[2][8] |

| InChI Key | IITQJMYAYSNIMI-UHFFFAOYSA-N[2][8] |

Physicochemical Properties

This compound is a clear, very slightly yellow to brown liquid at room temperature.[6] It possesses a characteristic medicinal, phenolic, and mild cherry aroma.[6] A compilation of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear very slightly yellow to brown liquid | [6] |

| Boiling Point | 199-200 °C | [6] |

| Density | 0.971 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.494 | [6] |

| Solubility | Soluble in alcohol, insoluble in water. | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical literature.

Synthesis via Robinson Annulation

The Robinson annulation is a classic and robust method for the synthesis of six-membered rings, such as the cyclohexenone core of the target molecule.[3][10] The overall transformation involves a Michael addition followed by an intramolecular aldol condensation.[3][10]

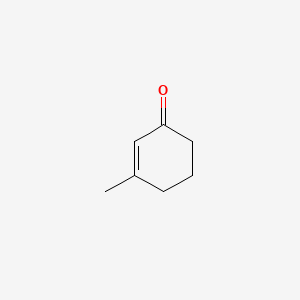

Caption: Robinson annulation workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a base, for example, sodium ethoxide (0.1 equivalents), to the solution.

-

Michael Addition: Slowly add methyl vinyl ketone (1 equivalent) to the reaction mixture at room temperature. Stir the mixture for 2-4 hours.

-

Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), add an aqueous solution of a stronger base, such as sodium hydroxide (2 equivalents). Heat the mixture to reflux for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known amount in the chosen solvent to a concentration within the calibration range.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard.

-

The mass spectrum should show a molecular ion peak at m/z 110 and characteristic fragment ions.

-

Quantification can be achieved by creating a calibration curve of peak area versus concentration.

Biological Role and Applications

Insect Pheromone

This compound is a naturally occurring compound that functions as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis).[11][12] It is released by beetles that have successfully colonized a host tree, signaling to other beetles that the tree is already occupied, thus preventing over-colonization and ensuring the survival of the beetle population.[12] This chemical signaling is crucial for the regulation of beetle populations and their impact on forest ecosystems.

Caption: Role of this compound as an anti-aggregation pheromone.

Synthetic Intermediate

Beyond its role in chemical ecology, this compound is a versatile starting material in organic synthesis. It has been utilized in the total synthesis of various natural products, including diterpenoids and sesquiterpenes.[11] Its functional groups—the ketone and the α,β-unsaturated system—allow for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The ¹H NMR spectrum is particularly informative.

¹H NMR (400 MHz, CDCl₃):

-

δ 5.88 (s, 1H, vinylic proton)

-

δ 2.34 (t, J=6.8 Hz, 2H, CH₂ adjacent to C=O)

-

δ 2.28 (t, J=6.4 Hz, 2H, allylic CH₂)

-

δ 1.97-2.05 (m, 2H, CH₂ in the ring)

-

δ 1.95 (s, 3H, methyl protons)

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its diverse applications in both chemical synthesis and ecological management. This technical guide has provided a detailed overview of its nomenclature, structure, and physicochemical characteristics, along with practical experimental protocols for its synthesis and analysis. The elucidation of its role as an insect pheromone highlights the importance of chemical signaling in natural systems and offers opportunities for the development of environmentally benign pest management strategies. For researchers and professionals in the chemical and life sciences, this compound represents a valuable molecule with ongoing potential for discovery and innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound(1193-18-6) 1H NMR spectrum [chemicalbook.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR [m.chemicalbook.com]

- 5. This compound | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. This compound | 1193-18-6 | Benchchem [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound | 1193-18-6 [chemicalbook.com]

- 12. Proposed re-evaluation decision PRVD2024-05, this compound and its associated end-use products - Canada.ca [canada.ca]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-2-en-1-one, a cyclic enone, is a significant organic compound utilized in various chemical syntheses. Its structural features, including a carbonyl group and a carbon-carbon double bond within a six-membered ring, make it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and flavorings.[1][2] This guide provides a comprehensive overview of its physicochemical properties, offering detailed experimental protocols for their determination and presenting key data in a structured format to support research and development activities.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-methylcyclohex-2-en-1-one.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O | [3] |

| Molecular Weight | 110.15 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [1][2][3] |

| Odor | Medicinal, phenolic, mild cherry | [2][3] |

| Melting Point | -21 °C | [3][4] |

| Boiling Point | 199-200 °C (at 760 mmHg) | [2][4][5] |

| Density | 0.971 g/mL (at 25 °C) | [2][5] |

| Refractive Index (n²⁰/D) | 1.494 | [2][5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [5][6] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Miscible, also reported as insoluble | [3][6] |

| Alcohol | Soluble | [6] |

| Organic Solvents | Soluble | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of 3-methylcyclohex-2-en-1-one.

Table 3: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 5.857 (s, 1H), 2.328 (t, 2H), 2.31 (t, 2H), 2.00 (m, 2H), 1.97 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.88, 143.35, 136.51, 133.49, 132.37, 129.82, 128.12, 127.37, 126.78, 125.88, 125.45, 125.32, 125.25, 61.45, 31.79, 22.99, 21.75, 21.21 | [8] |

| Infrared (IR) | Characteristic peaks for C=O (ketone) and C=C (alkene) stretching. | [3] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z = 110 | [3] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of 3-methylcyclohex-2-en-1-one.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Add a small amount (a few drops) of 3-methylcyclohex-2-en-1-one into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with a suitable heat transfer fluid to just above the side arm.

-

Clamp the Thiele tube and carefully insert the thermometer and attached test tube, ensuring the heat transfer fluid surrounds the sample.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Water bath (for temperature control)

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it again (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 3-methylcyclohex-2-en-1-one and repeat step 3.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Qualitative Assessment:

-

Place a small amount (e.g., 0.1 mL) of 3-methylcyclohex-2-en-1-one into a test tube.

-

Add a small amount (e.g., 2 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether).

-

Vigorously shake or vortex the mixture for a set period.

-

Observe if the compound dissolves completely (miscible), forms a separate layer (immiscible/insoluble), or is partially soluble.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of 3-methylcyclohex-2-en-1-one in the chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Carefully take a known volume of the supernatant liquid, avoiding any undissolved solute.

-

Evaporate the solvent from the known volume of the solution and weigh the remaining solute.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure:

-

Dissolve a small amount of 3-methylcyclohex-2-en-1-one (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure optimal resolution.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

4.4.2. Infrared (IR) Spectroscopy

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of 3-methylcyclohex-2-en-1-one directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

4.4.3. Mass Spectrometry (MS)

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

-

Sample introduction system (e.g., direct injection or via Gas Chromatography - GC)

Procedure (GC-MS):

-

Prepare a dilute solution of 3-methylcyclohex-2-en-1-one in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume of the solution into the GC-MS system.

-

The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer's ion source.

-

In the ion source, the molecules are ionized (e.g., by an electron beam in EI).

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of an organic compound like 3-methylcyclohex-2-en-1-one.

References

- 1. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. byjus.com [byjus.com]

- 5. vernier.com [vernier.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. fiveable.me [fiveable.me]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to 3-Methyl-2-cyclohexen-1-one (CAS: 1193-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclohexen-1-one, with CAS number 1193-18-6, is a versatile organic compound and a valuable intermediate in organic synthesis.[1] Structurally, it is a cyclic ketone featuring a six-membered cyclohexene ring with a methyl group at position 3 and a carbonyl group at position 1.[1] This α,β-unsaturated ketone system is responsible for its characteristic reactivity, making it a key building block for more complex molecules, including pharmaceuticals and natural products.[1][2] Its applications span various industries, from being a key intermediate in the synthesis of pharmaceuticals like 19-nor-1α, 25-dihydroxyvitamin D(3) derivatives to its use as a flavoring agent and its role as an insect sex pheromone.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It possesses a distinctive nutty, caramel-like, and phenolic aroma.[4][5] Key physicochemical properties are summarized in the tables below.

Table 2.1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1193-18-6 | [6] |

| Molecular Formula | C₇H₁₀O | [6] |

| Molecular Weight | 110.15 g/mol | [6] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Odor | Nutty, caramellic, phenolic, cherry | [4][5] |

| Boiling Point | 199-200 °C (lit.) | [4][7] |

| Melting Point | -21 °C | [6] |

| Density | 0.971 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.494 (lit.) | [4][7] |

| Solubility | Soluble in alcohol and organic solvents. Insoluble in water. | [1][3] |

| Flash Point | 73.89 °C (165 °F) - closed cup | [5][7] |

Table 2.2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-methylcyclohex-2-en-1-one | [6] |

| Synonyms | Seudenone, Methylcyclohexenone, MCH | [6][8] |

| InChI | InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | [6][7] |

| InChIKey | IITQJMYAYSNIMI-UHFFFAOYSA-N | [6][7] |

| SMILES | CC1=CC(=O)CCC1 | [1][7] |

Spectroscopic Properties

The structural identification of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

Table 3.1: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 5.88 (s, 1H, CH =C), 2.34 (t, 2H, CH ₂-C=O), 2.28 (t, 2H, CH ₂-C=C), 2.05-1.97 (m, 2H, C-CH ₂-C), 1.95 (s, 3H, CH ₃) | [9] |

| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 199.9 (C=O), 162.9 (C -CH₃), 126.6 (CH=C ), 36.9 (C H₂-C=O), 30.9 (C H₂-C=C), 24.5 (C H₃), 22.5 (C-C H₂-C) | [9] |

| Infrared (IR) | ν (cm⁻¹): ~3040 (C-H sp²), 2800-3000 (C-H sp³), ~1670 (C=O stretch), ~1635 (C=C stretch) | [10] |

| Mass Spec (EI) | m/z (relative intensity): 110 (M⁺, 35%), 82 (100%), 54 (27%), 39 (32%) | [6] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, including the oxidation of 1-methylcyclohex-1-ene and the Robinson annulation.[4][11] A common and efficient laboratory-scale synthesis involves the base-catalyzed intramolecular aldol condensation of 2,6-heptanedione.[9]

Protocol: Synthesis via Intramolecular Aldol Condensation

This protocol details the synthesis of 3-methyl-2-cyclohexenone from 2,6-heptanedione.[9] The reaction proceeds via a base-catalyzed cyclization followed by dehydration.[9]

Materials:

-

2,6-Heptanedione

-

Aqueous Sodium Hydroxide (NaOH, e.g., 1 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-heptanedione in the aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with three portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.[9]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by distillation under reduced pressure to yield pure this compound.[9]

Protocol: General Method for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[10]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher spectrometer. Use a standard single-pulse experiment with 8 to 16 scans to improve the signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[10]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data to obtain the final spectra.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like ethyl acetate or hexane.[12][13]

-

GC Separation: Inject 1 µL of the sample into a GC equipped with a capillary column (e.g., DB-5ms). Use helium as the carrier gas. A typical oven temperature program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[12][14]

-

MS Detection: Use an electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-400.[14] The resulting mass spectrum can be used to confirm the molecular weight and analyze fragmentation patterns for structural elucidation.

Applications and Biological Activity

This compound is a compound with diverse applications.

-

Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.[1] Its enone structure allows for various chemical transformations, making it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][15] It has been used as a starting material in the total synthesis of natural products like (–)-ar-tenuifolene and the diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone.[16]

-

Flavor and Fragrance: The compound is used as a flavoring agent in food, where it imparts nutty, musty, and phenolic notes.[5] It is also used in fragrances for its powerful, nutty, and caramel-like scent.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it to have "no safety concern at current levels of intake when used as a flavouring agent".[6]

-

Pheromone: It functions as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis).[17][18] Registered as an insect repellent, it is used in forestry to deter these beetles from attacking trees.[17] This represents its most significant and well-documented biological activity.[17]

Safety and Handling

This compound is classified as harmful if swallowed (H302).[7] Proper safety precautions should be observed during handling and storage.

Table 6.1: GHS Hazard and Precautionary Statements

| Code | Statement | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| H302 | Harmful if swallowed. | [7] |

| P264 | Wash skin thoroughly after handling. | [7] |

| P270 | Do not eat, drink or smoke when using this product. | [7] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Handling: Handle in a well-ventilated place.[19] Wear suitable protective clothing, gloves, and eye/face protection.[19] Avoid contact with skin and eyes and prevent the formation of aerosols.[19] Keep away from sources of ignition.[20]

Storage: Store in a cool, dry, and well-ventilated area.[3][19] Keep the container tightly closed.[3][19] Opened containers must be carefully resealed and kept upright to prevent leakage.[20]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1193-18-6 [chemicalbook.com]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR spectrum [chemicalbook.com]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. globaljournals.org [globaljournals.org]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. benchchem.com [benchchem.com]

- 15. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0031541) [hmdb.ca]

- 17. Consultation on this compound and its associated end-use products, Proposed Re-evaluation Decision PRVD2024-05 - Canada.ca [canada.ca]

- 18. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. CAS 1193-18-6: this compound | CymitQuimica [cymitquimica.com]

- 20. jk-sci.com [jk-sci.com]

Spectroscopic Data Interpretation of 3-Methyl-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-cyclohexen-1-one, a common organic building block. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1625 | Medium | C=C stretch |

| ~2960-2870 | Medium | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.86 | s | 1H | H-2 (vinylic) |

| ~2.33 | t | 2H | H-4 (α to C=O) |

| ~2.31 | t | 2H | H-6 (β to C=O) |

| ~2.00 | m | 2H | H-5 |

| ~1.97 | s | 3H | -CH₃ |

s = singlet, t = triplet, m = multiplet[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~199.0 | C | C=O (C1) |

| ~161.0 | C | =C-CH₃ (C3) |

| ~126.0 | CH | =CH (C2) |

| ~37.0 | CH₂ | C4 |

| ~30.0 | CH₂ | C6 |

| ~24.0 | CH₃ | -CH₃ |

| ~22.0 | CH₂ | C5 |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 110 | 35.33% | [M]⁺ (Molecular Ion) |

| 82 | 99.99% | [M - CO]⁺ |

| 54 | 26.99% | |

| 39 | 32.16% |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-pulse sequence is employed.

-

Key parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added and averaged.[1]

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to yield the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded first.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1] The final spectrum is usually presented in terms of transmittance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive picture of the molecular structure of this compound.

Caption: Workflow of Spectroscopic Data Interpretation.

The IR spectrum indicates the presence of an α,β-unsaturated ketone with characteristic C=O and C=C stretching frequencies. The ¹H NMR spectrum reveals the number and connectivity of the different types of protons, including the vinylic proton and the methyl group on the double bond. The ¹³C NMR spectrum confirms the carbon skeleton, showing the carbonyl carbon, the two olefinic carbons, and the four aliphatic carbons. Finally, the mass spectrum provides the molecular weight of the compound (110 g/mol ) and a characteristic fragmentation pattern, with the base peak at m/z 82 corresponding to the loss of a neutral carbon monoxide molecule.

Caption: ¹H NMR Signal to Structure Correlation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, which is essential for its unambiguous identification and use in further research and development activities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-cyclohexen-1-one. The information presented herein is intended to support research, drug development, and quality control activities where the characterization of this molecule is essential.

Introduction

This compound (C₇H₁₀O, CAS No: 1193-18-6) is a cyclic enone with applications in organic synthesis and as a flavoring agent.[1] Accurate interpretation of its NMR spectra is fundamental for structural verification and purity assessment. This document details the chemical shifts, coupling constants, and experimental protocols for acquiring high-quality ¹H and ¹³C NMR data for this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H2 | 5.88 | s | - | 1H |

| H6 | 2.34 | t | 6.8 | 2H |

| H4 | 2.28 | t | 6.4 | 2H |

| H5 | 1.97-2.05 | m | - | 2H |

| -CH₃ | 1.95 | s | - | 3H |

Note: Data sourced from a 400 MHz ¹H NMR spectrum in CDCl₃.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (C=O) | 199.9 |

| C3 (C-CH₃) | 162.9 |

| C2 (=CH) | 126.6 |

| C6 | 36.9 |

| C4 | 30.9 |

| -CH₃ | 24.5 |

| C5 | 22.5 |

Note: Data sourced from a 100 MHz ¹³C NMR spectrum in CDCl₃.

Molecular Structure and NMR Assignments

The diagram below illustrates the structure of this compound with the numbering convention used for NMR peak assignments.

Caption: Structure of this compound with NMR assignments.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount may be added.

NMR Spectrometer Setup and Acquisition

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Temperature: Maintain the probe temperature at 298 K.

-

Locking and Shimming: Use the same lock and shim settings as for the ¹H spectrum.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 scans, or until a sufficient signal-to-noise ratio is achieved.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the NMR data of this compound.

Caption: Workflow for NMR spectral analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methylcyclohexenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methylcyclohexenone, a common organic building block. Understanding the fragmentation pathways of this α,β-unsaturated cyclic ketone is crucial for its unambiguous identification in complex mixtures and for elucidating the structures of related compounds in various scientific disciplines, including drug development and metabolomics. This document outlines a standard experimental protocol for acquiring the mass spectrum, presents a detailed analysis of the fragmentation data, and visualizes the key fragmentation mechanisms. For the purposes of this guide, the more stable isomer, 3-methyl-2-cyclohexenone, will be the focus.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol describes a standard method for the analysis of 3-methylcyclohexenone using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation: A solution of 3-methylcyclohexenone is prepared at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or hexane. It is imperative that the sample does not contain any particulate matter; centrifugation is recommended prior to transfer into a 1.5 mL glass autosampler vial.

Instrumentation: A standard GC-MS instrument equipped with a mass selective detector is utilized.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program: An initial oven temperature of 50 °C is held for 2 minutes, then ramped at a rate of 10 °C/min to a final temperature of 250 °C, which is held for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: m/z 35-350.

-

Scan Rate: 2 scans/second.

The workflow for this experimental setup is illustrated in the diagram below.

Mass Spectrometry Data of 3-Methyl-2-cyclohexenone

The electron ionization mass spectrum of 3-methyl-2-cyclohexenone is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center and the Human Metabolome Database.[1][2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 110 | 35.3 | [M]+• (Molecular Ion) |

| 82 | 100.0 | [M - CO]+• or [C6H10]+• |

| 54 | 27.0 | [C4H6]+• |

| 39 | 32.2 | [C3H3]+ |

Core Fragmentation Pathways

The fragmentation of 3-methyl-2-cyclohexenone upon electron ionization is governed by several key reaction pathways that are characteristic of cyclic and α,β-unsaturated ketones. The primary fragmentation processes include a retro-Diels-Alder reaction and the loss of a neutral carbon monoxide molecule.

Retro-Diels-Alder (RDA) Fragmentation

A prominent fragmentation pathway for cyclic systems containing a double bond is the retro-Diels-Alder (RDA) reaction.[3] In the case of the molecular ion of 3-methyl-2-cyclohexenone (m/z 110), the cyclohexene ring undergoes a concerted cleavage to yield a diene and a dienophile. This process leads to the formation of a radical cation of 1,3-butadiene (m/z 54) and a neutral ketene derivative. The charge resides on the butadiene fragment, which is a common outcome in RDA reactions.

Loss of Carbon Monoxide

The base peak in the mass spectrum of 3-methyl-2-cyclohexenone is observed at m/z 82. This highly abundant ion is formed through the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This is a characteristic fragmentation for cyclic ketones.[4] The resulting ion at m/z 82 corresponds to the radical cation of 3-methylcyclopentene.

References

A Technical Guide to the Historical Synthesis of 3-Methyl-2-cyclohexenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 3-methyl-2-cyclohexenone, a pivotal intermediate in the synthesis of pharmaceuticals and complex natural products.[1][2] This document provides a comparative analysis of key synthetic strategies, including detailed experimental protocols, quantitative data, and mechanistic pathway visualizations to aid researchers in selecting and implementing the most suitable method for their applications.

Introduction

3-Methyl-2-cyclohexenone is a valuable six-membered ring building block in organic chemistry.[1] Its α,β-unsaturated ketone moiety provides multiple reactive sites for a variety of chemical transformations, making it a versatile precursor in the construction of complex molecular architectures, including steroids and terpenoids.[3] Over the years, several synthetic routes have been developed, each with its own set of advantages and limitations. This guide focuses on the foundational historical methods that have become staples in organic synthesis.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route to 3-methyl-2-cyclohexenone is often dictated by factors such as starting material availability, desired yield, and reaction scalability. The following table summarizes the quantitative data for several prominent historical methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |

| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | t-BuOK, t-BuOH | Not specified | 76%[2] |

| Intramolecular Aldol Condensation | Heptane-2,6-dione | Aqueous NaOH | Reflux | Varies |

| Hydrative Cyclization | 1,6-Heptadiyne | Silver tetrafluoroborate, Water | 110°C, 10 h | 87%[2][4] |

| Stork Enamine Synthesis | Cyclohexanone, Methyl iodide | Pyrrolidine, p-TsOH, CH3I | Multi-step | Varies |

| Birch Reduction & Hydrolysis | 3-Methylanisole | Li or Na, Liquid NH3, Alcohol; H+ | Low temperature; Reflux | Varies |

Detailed Experimental Protocols and Reaction Pathways

This section provides detailed methodologies for the key historical syntheses of 3-methyl-2-cyclohexenone, accompanied by diagrams illustrating the reaction pathways.

Robinson Annulation

The Robinson annulation is a classic and widely used method for the formation of a six-membered ring.[5] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[5]

Experimental Protocol:

-

Step 1: Michael Addition: In a reaction vessel, ethyl acetoacetate is treated with a base, such as potassium tert-butoxide in tert-butanol, to form the enolate.[2] Methyl vinyl ketone is then added to the reaction mixture, initiating the Michael addition. The reaction is typically stirred at room temperature.

-

Step 2: Intramolecular Aldol Condensation and Dehydration: The intermediate 1,5-diketone is then subjected to a base-catalyzed intramolecular aldol condensation.[5] Heating the reaction mixture promotes the condensation and subsequent dehydration to yield the final 3-methyl-2-cyclohexenone product.

-

Step 3: Workup and Purification: The reaction mixture is cooled, neutralized with a dilute acid, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure.

Intramolecular Aldol Condensation of Heptane-2,6-dione

A direct and efficient route to 3-methyl-2-cyclohexenone involves the base-catalyzed intramolecular aldol condensation of heptane-2,6-dione.[1] The thermodynamic stability of the resulting six-membered ring drives the reaction to completion.[1][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve heptane-2,6-dione in a 1-2 M aqueous sodium hydroxide solution.[1]

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete after several hours of reflux.[1]

-

Workup: After cooling to room temperature, the mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.[1]

-

Washing and Drying: The combined organic extracts are washed sequentially with deionized water and brine. The organic layer is then dried over anhydrous magnesium sulfate.[1]

-

Solvent Removal and Purification: The drying agent is filtered off, and the solvent is removed using a rotary evaporator. The crude product is purified by distillation under reduced pressure to yield pure 3-methyl-2-cyclohexenone.[1]

Stork Enamine Synthesis

The Stork enamine synthesis offers a regioselective method for the alkylation of ketones.[7] While a direct synthesis of 3-methyl-2-cyclohexenone via this method is less common, the principles can be applied to generate precursors. A relevant historical application involves the formation of an enamine from a ketone, followed by alkylation and subsequent cyclization.

Experimental Protocol (Adapted):

-

Step 1: Enamine Formation: A ketone (e.g., cyclohexanone) is reacted with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[7]

-

Step 2: Alkylation: The resulting enamine is then reacted with an alkylating agent, such as methyl iodide, to introduce a methyl group at the α-position.[8]

-

Step 3: Hydrolysis and Further Transformation: The alkylated intermediate is hydrolyzed back to the ketone. Further chemical steps would be required to introduce the double bond in the desired position to form 3-methyl-2-cyclohexenone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclohexen-1-one is a versatile α,β-unsaturated cyclic ketone that serves as a pivotal building block in organic synthesis. Its conjugated enone system, characterized by a polarized carbon-carbon double bond in conjugation with a carbonyl group, renders it susceptible to a variety of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrance compounds. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of both the carbonyl carbon (C1) and the β-carbon (C3) of the enone system. This dual reactivity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. The regioselectivity of this addition is highly dependent on the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferentially undergoing 1,4-addition.

Key Chemical Reactions

This guide will focus on the following key reactions of this compound:

-

Michael (Conjugate) Addition: The 1,4-addition of nucleophiles to the β-carbon.

-

Grignard Reaction: Primarily 1,2-addition of organomagnesium halides to the carbonyl group.

-

Alkylation: The reaction of the corresponding enolate at the α-carbon.

-

Reduction: The reduction of the carbonyl group and/or the carbon-carbon double bond.

-

Robinson Annulation: A powerful ring-forming reaction sequence.

Michael (Conjugate) Addition

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds, involving the 1,4-addition of a nucleophile (the Michael donor) to the enone (the Michael acceptor). This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Michael Addition

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate). This nucleophile then attacks the electrophilic β-carbon of this compound. The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct.

Solubility Profile of 3-Methyl-2-cyclohexen-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-cyclohexen-1-one, a key intermediate in organic synthesis and a component in flavor and fragrance formulations. Understanding its solubility is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Physicochemical Properties of this compound

This compound is a cyclic ketone with the molecular formula C₇H₁₀O. Its structure, featuring both a carbonyl group and a carbon-carbon double bond within a six-membered ring, dictates its physical and chemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 110.15 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Melting Point | -21 °C | [1] |

| Boiling Point | 199-200 °C | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

Solubility of this compound: Qualitative and Predicted Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Water | Insoluble | - | [3][4] |

| Alcohol (general) | Soluble | - | [3] |

| Ethanol | Miscible at room temperature | - | [1] |

| Other Organic Solvents | Soluble | General observation | [5] |

A computational prediction for water solubility is available, suggesting a value of 8.09 g/L.[6] However, this contradicts experimental findings that describe the compound as insoluble in water and should therefore be regarded with caution.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in specific solvents of interest. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Principle

The isothermal shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. An excess of the solute is added to the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the liquid phase is then determined, which represents its solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Solute: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guideline.

Caption: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is sparse, its qualitative behavior indicates good solubility in alcohols and other common organic solvents and insolubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. The interplay of the compound's polar carbonyl group and nonpolar hydrocarbon structure governs its solubility, making it most compatible with solvents of intermediate to high polarity.

References

- 1. This compound | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1193-18-6 [chemicalbook.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. nutty cyclohexenone, 1193-18-6 [thegoodscentscompany.com]

- 5. CAS 1193-18-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Showing Compound this compound (FDB008151) - FooDB [foodb.ca]

3-Methyl-2-cyclohexen-1-one: A Versatile Building Block in Modern Organic Synthesis

Abstract

3-Methyl-2-cyclohexen-1-one is a pivotal α,β-unsaturated ketone that serves as a versatile and highly reactive building block in organic synthesis. Its unique structural features, including a nucleophilic β-carbon and an electrophilic carbonyl carbon, allow for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of its application in key synthetic reactions, including Michael additions, Robinson annulations, and photochemical cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important synthon in the creation of complex molecular architectures, from natural products to novel pharmaceutical agents.[1][2][3]

Introduction: The Chemical Reactivity of this compound

This compound is a cyclic enone whose reactivity is dominated by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This dual reactivity allows for selective attack by nucleophiles, governed by the principles of hard and soft acids and bases (HSAB) theory.

-

1,2-Addition (Direct Addition): Hard nucleophiles, such as Grignard reagents (e.g., CH₃MgBr) and organolithium compounds, preferentially attack the hard electrophilic carbonyl carbon.[4][5][6][7] This results in the formation of an allylic alcohol after aqueous workup.

-

1,4-Addition (Conjugate Addition): Soft nucleophiles, including Gilman reagents (organocuprates), enolates, amines, and thiols, favor attack at the soft electrophilic β-carbon.[8] This conjugate addition is fundamental to many powerful bond-forming reactions.[8]

The six-membered ring of this compound adopts a flexible half-chair conformation, which can influence the stereochemical outcome of reactions by alleviating steric strain in the transition state.[9] This conformational flexibility, combined with its electronic properties, makes it a valuable substrate in stereoselective synthesis.[9][10]

Michael Addition: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The Michael addition, or conjugate addition, is one of the most important reactions involving this compound.[8] It allows for the formation of a new bond at the β-position, leading to valuable 1,5-dicarbonyl compounds or their analogs, which are precursors to more complex structures.[11]

The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the enone (Michael acceptor). This is often catalyzed by a base to generate a more potent nucleophile, such as an enolate.[8][11]

Logical Workflow for a Base-Catalyzed Michael Addition

Caption: Generalized workflow for a base-catalyzed Michael addition.

Quantitative Data for Michael Additions

The following table summarizes representative examples of Michael additions to α,β-unsaturated ketones, including substrates structurally similar to this compound, to illustrate typical yields and conditions.

| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl malonate | This compound | NaOEt (cat.) | Ethanol | 4 | ~90 |

| 2 | Thiophenol | 2-Cyclohexen-1-one | (none) | (none) | 1 | 92[12] |

| 3 | Aniline | This compound | (none) | Methanol | 12 | ~85 |

| 4 | Nitromethane | This compound | DBU | CH₂Cl₂ | 24 | ~95 |

| 5 | Dimethylcuprate (LiCu(CH₃)₂) | This compound | (reagent) | THF | 1 | >95 |

Detailed Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate

This protocol describes a standard procedure for the conjugate addition of a soft carbon nucleophile to this compound.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt, 0.1 eq)

-

Anhydrous ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

To a round-bottom flask under an inert atmosphere, add diethyl malonate and anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution and stir the mixture at room temperature for 15 minutes to generate the enolate nucleophile.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[12]

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.[12]

Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that sequentially combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[13][14][15][16] this compound is a classic Michael acceptor in this sequence, often used to synthesize bicyclic and polycyclic systems like steroids and terpenes.[13]

A key example is the synthesis of the Wieland-Miescher ketone , a versatile building block for steroid synthesis, which is prepared via the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[17][18][19][20] While not starting from this compound, this reaction exemplifies the annulation process where a new cyclohexenone ring is formed.[17][18]

Reaction Pathway: The Robinson Annulation

References

- 1. This compound | 1193-18-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1193-18-6: this compound | CymitQuimica [cymitquimica.com]

- 4. What product is formed when 3-methyl-2-cyclohexenone reacts with ... | Study Prep in Pearson+ [pearson.com]

- 5. What product is formed when 3-methyl-2-cyclohexenone reacts with each of .. [askfilo.com]

- 6. Solved 1-Give the product formed when | Chegg.com [chegg.com]

- 7. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]

- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Robinson annulation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 17. Wieland-Miescher_ketone [chemeurope.com]

- 18. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 19. scholarworks.uni.edu [scholarworks.uni.edu]

- 20. fiveable.me [fiveable.me]

An In-depth Technical Guide to 3-Methyl-2-cyclohexen-1-one: Safety, Handling, and Storage